![molecular formula C7H6BrN3O B1449909 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1363381-82-1](/img/structure/B1449909.png)
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the molecular formula C7H6BrN3O . It is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been evaluated as TRK inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized by NIS to obtain an intermediate, and then the NH of this intermediate is protected by PMB-Cl to produce a key intermediate. Simultaneously, meta-aminobenzoic acid is reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine consists of a pyrazolo[3,4-b]pyridine core with a bromo group at the 5-position and a methoxy group at the 3-position .Chemical Reactions Analysis
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions to form different derivatives. These reactions are often used in the synthesis of TRK inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is 228.05 . It is a solid at room temperature .Scientific Research Applications
Drug Discovery and Development
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that has garnered attention in the pharmaceutical industry due to its structural similarity to purine bases, which are key components of DNA and RNA. This compound serves as a versatile scaffold for the development of new drugs, particularly in the realm of kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity allows for various substitutions at different positions on the ring, enabling the creation of a diverse array of derivatives with potential biological activities .
Material Science
The photophysical properties of pyrazolo[3,4-b]pyridines make them candidates for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to emit light upon electrical stimulation is of great interest for creating more efficient displays .
Agricultural Chemistry
Compounds like 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine can be modified to produce agrochemicals, such as pesticides and herbicides. Their structural flexibility allows for the fine-tuning of properties to target specific pests or weeds without harming crops or the environment .
Analytical Chemistry
This compound can also be utilized as a reagent or a standard in analytical procedures. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy as a reference compound to identify and quantify other substances .
Neurological Research
In neuroscience, pyrazolo[3,4-b]pyridines have been explored for their potential neuroprotective effects. Research is ongoing to determine their efficacy in preventing neurodegenerative diseases or minimizing neurological damage after traumatic injuries .
Enzyme Inhibition Studies
Due to its structural characteristics, 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is used in studies aimed at understanding enzyme mechanisms. It acts as an inhibitor for certain enzymes, providing insights into their functioning and how they can be modulated for therapeutic purposes .
Antimicrobial Research
Lastly, the antimicrobial properties of pyrazolo[3,4-b]pyridines are being investigated. This compound, in particular, may serve as a lead structure for developing new antibiotics to combat resistant bacterial strains .
Mechanism of Action
Pyrazolo[3,4-b]pyridine derivatives, such as those synthesized from 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine, have been found to inhibit TRKA, a member of the tropomyosin receptor kinases (TRKs) family. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Future Directions
properties
IUPAC Name |
5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJIFJQOTNHZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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